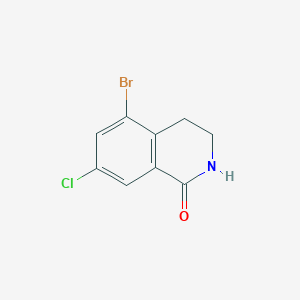
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one
Overview
Description
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one is a useful research compound. Its molecular formula is C9H7BrClNO and its molecular weight is 260.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 1508551-16-3) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H7BrClNO
- Molecular Weight : 260.52 g/mol
- Structure : The compound contains a tetrahydroisoquinoline core with bromine and chlorine substituents, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 11.46 ± 2.45 | |
| A549 (lung cancer) | 6.6 ± 0.6 | |
| HepG2 (hepatocellular carcinoma) | 6.9 ± 0.7 | |
| HT-29 (colon cancer) | 10.25 ± 2.5 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, as noted in several studies .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties , particularly its interaction with serotonin receptors:
- 5-HT Receptor Affinity : The compound exhibits partial agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor, which may contribute to antidepressant and anxiolytic effects .
- Anticonvulsant Activity : In animal models, it demonstrated anticonvulsant properties during maximal electroshock-induced seizures .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Serotonin Receptors : Its binding affinity for serotonin receptors suggests a role in mood regulation and anxiety management.
- Kinase Inhibition : It has shown inhibitory activity against specific kinases such as DAPK1 and CSF1R with IC50 values of 1.25 µM and 0.15 µM respectively .
- Cholinesterase Inhibition : The compound also exhibits inhibitory effects on acetylcholinesterase (AChE), indicating potential applications in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies underscore the therapeutic potential of this compound:
- A study assessing its anticancer effects on MDA-MB-468 cells indicated that the compound could induce apoptosis through mitochondrial pathways .
- Research involving animal models demonstrated significant reductions in seizure frequency when treated with this compound, suggesting its viability as an anticonvulsant agent .
Properties
IUPAC Name |
5-bromo-7-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTCNFMDEZKMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















